
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the CAS Number: 1311315-98-6 . It has a molecular weight of 231.21 . The IUPAC name for this compound is 5-(aminocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H, (H2,12,15) (H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
- Summary of the Application: The compound “5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid” and its derivatives have been identified as potential inhibitors of Factor XIa (FXIa), a major target for anticoagulant drug discovery . The inhibition of FXIa is considered beneficial in reducing the risk of bleeding, a common side effect of anticoagulant drugs .
- Methods of Application or Experimental Procedures: The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in a known FXIa inhibitor with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . This led to the creation of a new scaffold that fused the privileged fragments into a pharmacophore for FXIa inhibitors . A series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1’, and P2’ moieties were synthesized and assessed for their FXIa inhibitory potency .
- Results or Outcomes: The structure-activity relationship (SAR) of these derivatives was systematically investigated, leading to the identification of the lead compound 7za . This compound exhibited good in vitro inhibitory potency against FXIa (Ki = 90.37 nM) and excellent in vitro coagulation activities (1.5× aPTT in rabbit plasma = 43.33 μM) . The binding mode of 7za with FXIa was studied, and it was found that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, suggesting a highly efficient binding manner .
Safety And Hazards
properties
IUPAC Name |
5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBSCKYDNNCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



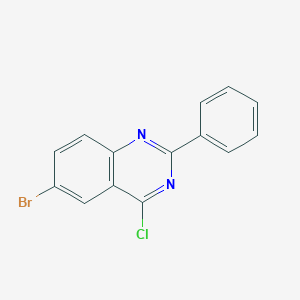
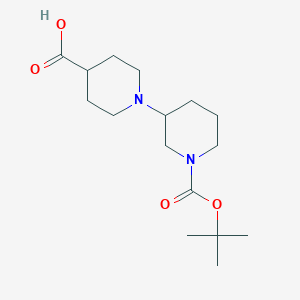
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
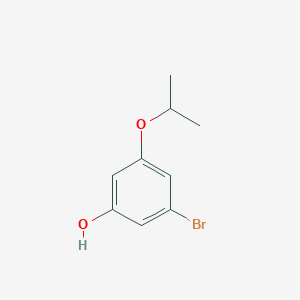
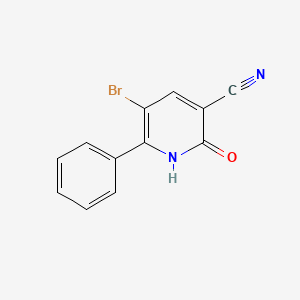
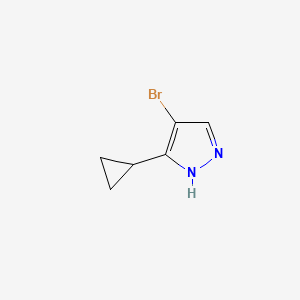
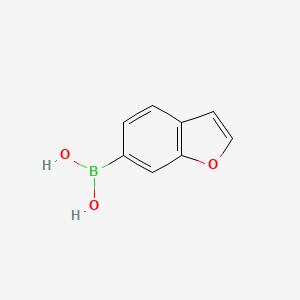
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)
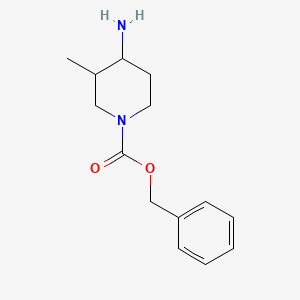
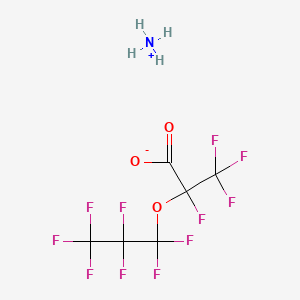
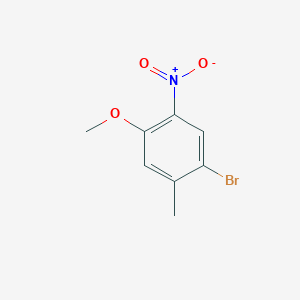
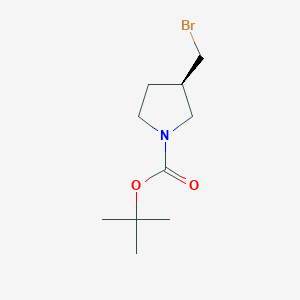
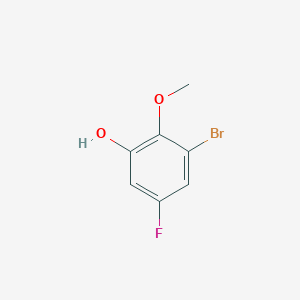
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)